

Introduction: A Key Architectural Element in Modern Drug Discovery

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Compound of Interest

Compound Name: *3-Chloro-2,6-difluorobenzylamine*

Cat. No.: *B1303785*

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3-Chloro-2,6-difluorobenzylamine is a highly functionalized aromatic building block that has garnered significant interest among researchers, scientists, and drug development professionals. Its strategic substitution pattern—featuring a nucleophilic aminomethyl group flanked by two electron-withdrawing fluorine atoms and a chlorine atom—creates a unique chemical entity with tailored reactivity and conformational properties. The presence of halogens, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance critical pharmacokinetic and pharmacodynamic properties of a drug candidate. These properties include metabolic stability, membrane permeability, and binding affinity to biological targets.^{[1][2]} This guide provides a comprehensive overview of the synthesis, reactivity, and application of **3-Chloro-2,6-difluorobenzylamine**, offering field-proven insights for its effective utilization in pharmaceutical research and development.

Physicochemical Properties and Structural Data

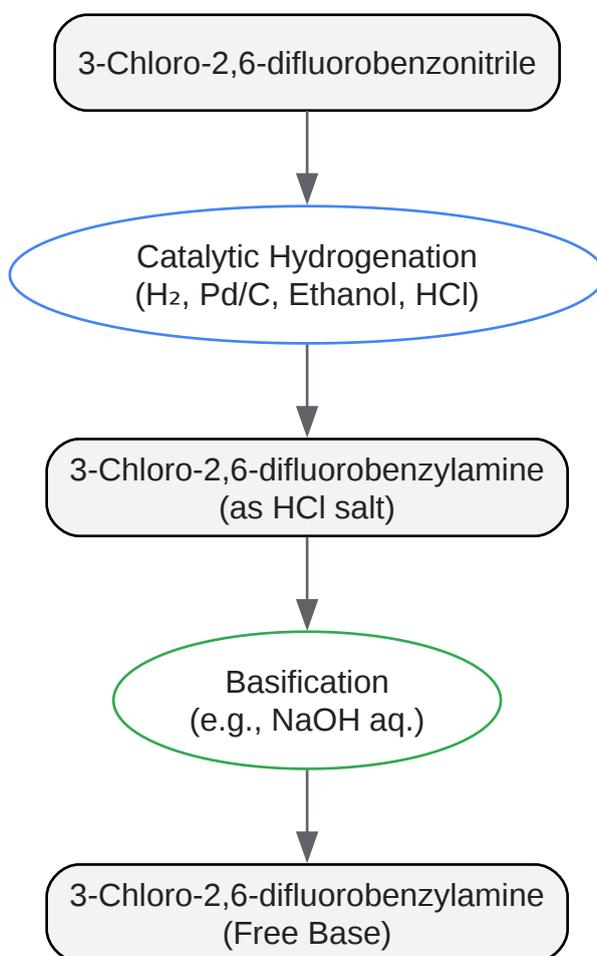
The specific arrangement of substituents on the phenyl ring dictates the molecule's physical and chemical behavior. The high electronegativity of the fluorine atoms significantly influences the electron density distribution across the molecule, impacting both the basicity of the amine and the reactivity of the aromatic ring.

| Property | Value | Source |
|-------------------|--|---------------|
| Chemical Name | (3-Chloro-2,6-difluorophenyl)methanamine | Sigma-Aldrich |
| CAS Number | 261762-46-3 | [3] |
| Molecular Formula | C ₇ H ₆ ClF ₂ N | [3] |
| Molecular Weight | 177.58 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | VKKBGPPYRLLFIL-UHFFFAOYSA-N | [3] |
| SMILES | <chem>NCc1c(F)ccc(Cl)c1F</chem> | [3] |

Synthesis and Manufacturing Insights

The most direct and industrially scalable synthesis of **3-Chloro-2,6-difluorobenzylamine** involves the reduction of the corresponding benzonitrile precursor, 3-chloro-2,6-difluorobenzonitrile. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and favorable safety profile.

Workflow for Synthesis via Catalytic Hydrogenation



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Caption: Synthetic workflow for **3-Chloro-2,6-difluorobenzylamine**.

Detailed Experimental Protocol: Reduction of 3-chloro-2,6-difluorobenzonitrile

This protocol describes a standard laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood.[4][5]

- **Reactor Setup:** A hydrogenation vessel (e.g., a Parr shaker) is charged with 3-chloro-2,6-difluorobenzonitrile (1.0 eq), ethanol (10-15 volumes), and a catalytic amount of 5% Palladium on Carbon (Pd/C, 50% wet, ~1-2 mol%). The use of a robust catalyst like Pd/C is critical for driving the reaction to completion. Ethanol is selected as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.

- Acidification (Optional but Recommended): Concentrated hydrochloric acid (1.1 eq) is added to the mixture. The reaction is often run under acidic conditions to protonate the resulting amine, preventing catalyst poisoning and facilitating the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to isolate and purify.[6]
- Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50 psi. The mixture is agitated vigorously at room temperature.
 - Causality: The high pressure of hydrogen gas ensures a sufficient concentration of H₂ at the catalyst surface, which is the rate-limiting factor for the reduction. Vigorous agitation is necessary to maintain the catalyst in suspension and ensure efficient mass transfer of hydrogen gas to the catalyst surface.
- Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by TLC or LC-MS.
- Workup and Isolation: Upon completion, the vessel is depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate, containing the hydrochloride salt of the product, is concentrated under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure **3-Chloro-2,6-difluorobenzylamine** hydrochloride.
- Free Base Generation: To obtain the free amine, the hydrochloride salt is dissolved in water and treated with an aqueous base (e.g., 2M NaOH) until the pH is >10. The free base is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.

Chemical Reactivity and Mechanistic Rationale

The reactivity of **3-Chloro-2,6-difluorobenzylamine** is dominated by the primary amine, but is significantly modulated by the electronic effects of the halogen substituents on the aromatic ring.

- **Nucleophilicity of the Amine:** The primary amine is a potent nucleophile and a base. It readily participates in reactions such as N-acylation (to form amides), N-alkylation, and sulfonamide formation.
- **Electronic Influence of Halogens:** The fluorine and chlorine atoms are strongly electron-withdrawing via the inductive effect (-I effect). This reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. This deactivation slightly reduces the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. More importantly, it makes the aromatic ring highly resistant to electrophilic aromatic substitution.

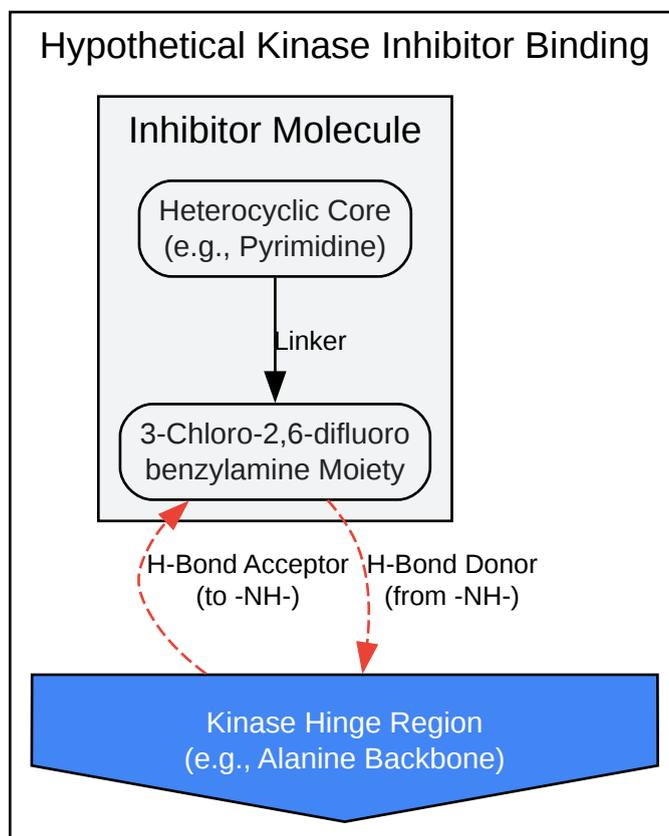
Caption: Influence of halogen substituents on molecular reactivity.

Application in Pharmaceutical Drug Discovery

3-Chloro-2,6-difluorobenzylamine serves as a crucial intermediate for synthesizing complex molecular architectures that form the core of modern pharmaceuticals.[1] The strategic placement of chloro and fluoro groups can lead to significant improvements in a drug's profile.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this moiety can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1]
- **Binding Affinity:** The electronegative fluorine and chlorine atoms can engage in favorable non-covalent interactions within a protein's active site, such as dipole-dipole interactions or halogen bonds, potentially increasing the drug's potency and selectivity.[7]
- **Lipophilicity and Permeability:** Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.

This building block is particularly valuable for the synthesis of inhibitors targeting enzymes like kinases, where a substituted benzylamine can form a critical hydrogen bond with the "hinge region" of the ATP binding site.



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Caption: Conceptual binding of a drug containing the title moiety.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3-Chloro-2,6-difluorobenzylamine** is paramount. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Classification: This compound is often classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[4]
- Handling Precautions: Use only in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[4][8] Avoid breathing dust, vapor, or mist.[4]

- Storage: Store in a tightly closed container in a dry and cool place.[5] Keep away from incompatible materials and sources of ignition.[4]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] In all cases of significant exposure or if feeling unwell, seek immediate medical attention.[8]

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